

Application Note: Development of Analytical Standards for 6-Formyl-isoophiopogonanone A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Formyl-isoophiopogonanone A

Cat. No.: B1250278

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Formyl-isoophiopogonanone A is a naturally occurring homoisoflavonoid extracted from the roots of *Ophiopogon japonicus* (L. f.) Ker-Gawl, a plant used in Traditional Chinese Medicine.[1][2] As a member of the homoisoflavonoid class, it is distinguished by a unique C6-C1-C-C6 skeleton.[3] This compound has demonstrated a range of promising biological activities, including antioxidant, antimicrobial, and cytotoxic effects against various cancer cell lines.[1][2][3] The development of a well-characterized, high-purity analytical standard is a critical prerequisite for accurate quantitative analysis, pharmacological studies, and quality control in drug development and herbal medicine research.[4]

This document provides detailed protocols for the isolation, purification, and analytical characterization of **6-Formyl-isoophiopogonanone A** to establish a reference standard.

Physicochemical Characterization

An analytical standard must be defined by its fundamental chemical and physical properties. These identifiers are crucial for batch-to-batch consistency and regulatory documentation.

Property	Data	Source
IUPAC Name	3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-8-methyl-4-oxochromene-6-carbaldehyde	[5]
Synonyms	6-Aldehydo-isoophiopogonone A, Aldehydoisoophiopogonanone A	[1][6]
CAS Number	112500-90-0	[1][7]
Molecular Formula	C ₁₉ H ₁₆ O ₇ (Note: Some sources indicate C ₁₉ H ₁₄ O ₇)	[1][6]
Molecular Weight	356.3 g/mol (based on C ₁₉ H ₁₆ O ₇)	[6]
Chemical Class	Homoisoflavonoid	[1][8]
Botanical Source	Ophiopogon japonicus (Thunb.) Ker-Gawler	[2]
Solubility	Soluble in polar organic solvents like methanol and ethanol.[1]	
Storage	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.	[7]

Experimental Protocol: Isolation and Purification

The following protocol outlines a multi-step process for obtaining high-purity **6-Formyl-isoophiopogonanone A** from its natural source, *Ophiopogon japonicus*. The workflow is designed to maximize yield and purity.

Workflow for Isolation and Purification

```
// Node Definitions Start [label="Dried Tuberous Roots of\nOphiopogon japonicus",  
fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Ultrasonic-Assisted  
Extraction\n(70% Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration  
[label="Filtration & Concentration\n(Rotary Evaporation)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Extract", shape=cylinder,  
fillcolor="#FBBC05", fontcolor="#202124"]; Partition [label="Liquid-Liquid Partitioning\n(Water  
Suspension)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Sequential Partition  
with:\n1. Petroleum Ether\n2. Ethyl Acetate\n3. n-Butanol", shape=note, fillcolor="#F1F3F4",  
fontcolor="#202124"]; EtOAc [label="Ethyl Acetate Fraction\n(Enriched in Homoisoflavonoids)",  
shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; ColumnChrom [label="Silica Gel  
Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; SemiPure [label="Semi-  
Purified Fractions", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; PrepHPLC  
[label="Preparative HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="6-  
Formyl-isoophiopogonanone A\n(Purity >98%)", shape=doubleoctagon, fillcolor="#34A853",  
fontcolor="#FFFFFF"];  
  
// Edges Start -> Extraction; Extraction -> Filtration; Filtration -> CrudeExtract; CrudeExtract ->  
Partition; Partition -> Fractions [style=dashed]; Partition -> EtOAc; EtOAc -> ColumnChrom;  
ColumnChrom -> SemiPure; SemiPure -> PrepHPLC; PrepHPLC -> FinalProduct; }
```

*Figure 2. Proposed inhibition of the NF- κ B signaling pathway by **6-Formyl-isoophiopogonanone A**.*

Conclusion

The protocols described in this application note provide a comprehensive framework for the development and qualification of a high-purity analytical standard for **6-Formyl-isoophiopogonanone A**. The availability of this standard is essential for enabling reliable and reproducible research into its pharmacological properties and for ensuring the quality and consistency of related natural products and potential therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Aldehydoisoophiopogonone A | 112500-90-0 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Flavonoids – Target Analysis [targetanalysis.gr]
- 5. 6-aldehydo-isoophiopogonone A | C₁₉H₁₄O₇ | CID 5317207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biorlab.com [biorlab.com]
- 7. 6-Aldehydo-isoophiopogonone A | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Development of Analytical Standards for 6-Formyl-isoophiopogonanone A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250278#developing-analytical-standards-for-6-formyl-isoophiopogonanone-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com